![molecular formula C22H30N2O B14446735 1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene CAS No. 75756-81-9](/img/structure/B14446735.png)
1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes. These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring. The compound’s structure includes a nonylphenyl group and a methyl group attached to the benzene ring, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene typically involves the reaction of 4-nonylphenylhydrazine with 4-methylbenzaldehyde under oxidative conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then oxidized to form the azoxy compound. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized further to form nitro derivatives.
Reduction: Reduction of the azoxy group can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene involves its interaction with various molecular targets. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can interact with cellular components. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
4-Methyl-4’-nonylazobenzene: Similar structure but with an azo group (-N=N-) instead of an azoxy group.
4-Methyl-4’-nonylhydrazobenzene: Contains a hydrazo group (-NH-NH-) instead of an azoxy group.
4-Methyl-4’-nonylphenylamine: Contains an amine group (-NH₂) instead of an azoxy group.
Uniqueness: 1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene is unique due to the presence of the azoxy group, which imparts distinct chemical and biological properties. The azoxy group can participate in redox reactions and interact with various molecular targets, making this compound a valuable subject for research in multiple fields.
Properties
CAS No. |
75756-81-9 |
|---|---|
Molecular Formula |
C22H30N2O |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(4-methylphenyl)imino-(4-nonylphenyl)-oxidoazanium |
InChI |
InChI=1S/C22H30N2O/c1-3-4-5-6-7-8-9-10-20-13-17-22(18-14-20)24(25)23-21-15-11-19(2)12-16-21/h11-18H,3-10H2,1-2H3 |
InChI Key |
DXFHGBJYAODQTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


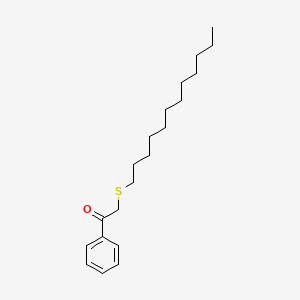
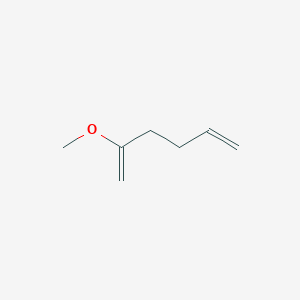
![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)

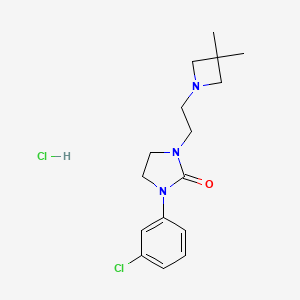
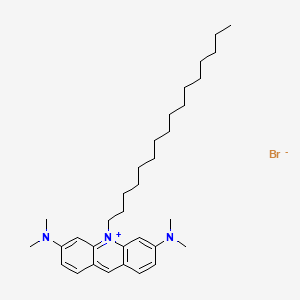
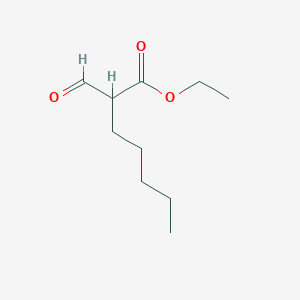
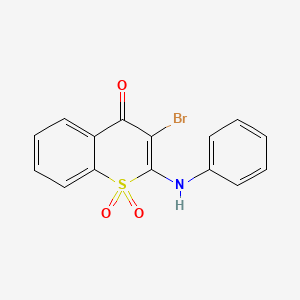
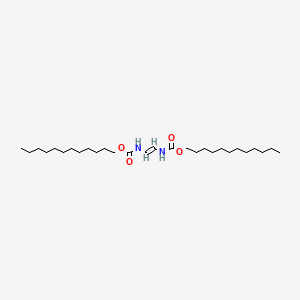
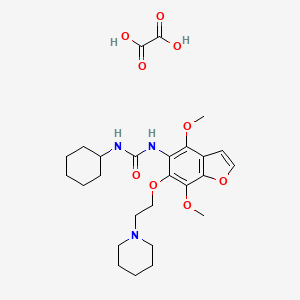
![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)

![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
